3-Fluoro-benzylzinc chloride
Description
Historical Context and Evolution of Organozinc Chemistry
The field of organozinc chemistry began in 1849 with the synthesis of diethylzinc (B1219324) by Edward Frankland. digitellinc.comd-nb.info This was the first organometallic compound featuring a carbon-zinc sigma bond to be created. wikipedia.orgresearchgate.net Frankland's discovery, made while trying to isolate the ethyl radical, opened up a new area of chemical research. wikipedia.orgresearchgate.netacs.org For many years, organozinc compounds were the main reagents used for forming carbon-carbon bonds in organic synthesis.
Initially, the high reactivity and pyrophoric nature of dialkylzincs, known as "Frankland reagents," limited their use. wikipedia.org A major breakthrough occurred in 1887 with the discovery of the Reformatsky reaction. digitellinc.comnumberanalytics.combyjus.comnumberanalytics.comiitk.ac.in This reaction uses organozinc reagents made in situ from α-halo esters and zinc metal, which then react with carbonyl compounds. numberanalytics.combyjus.comwikipedia.org This highlighted the milder reactivity and greater chemoselectivity of organozinc compounds compared to Grignard reagents, which were discovered around 1900.
Further advancements in the 20th century, especially from chemists like Negishi and Knochel, led to the development of organozinc halides (RZnX). numberanalytics.comuni-muenchen.de These reagents provided a better balance of reactivity and tolerance for various functional groups, securing their importance in modern organic synthesis. The discovery that palladium and nickel catalysts could effectively facilitate cross-coupling reactions with organozinc reagents, known as the Negishi coupling, was a significant milestone that greatly expanded their use in synthesis. numberanalytics.com
Synthetic Utility of Organozinc Reagents in Carbon-Carbon Bond Formation
Organozinc reagents are valuable in organic synthesis for their ability to form new carbon-carbon bonds under gentle conditions. sigmaaldrich.comresearchgate.net They are used in a variety of transformations, particularly in cross-coupling reactions and additions to carbonyl compounds. sigmaaldrich.comslideshare.net
The Negishi cross-coupling reaction is a fundamental method in modern synthetic chemistry, allowing for the formation of various types of carbon-carbon bonds, including C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp³)–C(sp³). numberanalytics.comchemistnotes.com In these reactions, an organozinc reagent (R-ZnX) is coupled with an organic halide (R'-X') using a palladium or nickel catalyst. numberanalytics.comchemistnotes.comwikipedia.orgnrochemistry.com This technique is widely applied in the synthesis of complex natural products, pharmaceuticals, and advanced materials. numberanalytics.comchemistnotes.com
In addition to cross-coupling, organozinc reagents can be added to aldehydes, ketones, and imines. d-nb.info The controlled reactivity of these reagents enables selective 1,2-addition to α,β-unsaturated carbonyls, avoiding the 1,4-conjugate addition that often occurs with more reactive organometallics.
Organozinc halides (RZnX) offer several important advantages over more common organometallic reagents like organolithium and Grignard reagents:
Chemoselectivity: Organozinc reagents are less basic and generally less nucleophilic than their magnesium or lithium counterparts. wikipedia.orgfishersci.com This controlled reactivity allows them to be used with a wide range of sensitive functional groups that would not be compatible with more reactive organometallics. sigmaaldrich.com
Reduced Side Reactions: Their lower basicity minimizes side reactions like enolization when they react with carbonyl compounds, leading to higher yields of the desired product.
Stereoselectivity: In many instances, reactions with organozinc reagents can achieve a high degree of stereocontrol, especially when chiral ligands are used.
Transmetalation: Organozinc reagents can easily undergo transmetalation with other transition metal salts (e.g., copper, palladium, nickel), creating new organometallic species with different reactivity. d-nb.inforesearchgate.net This versatility is a key aspect of their usefulness.
A key characteristic of organozinc reagents is their exceptional tolerance for various functional groups. numberanalytics.comsigmaaldrich.comrsc.org Unlike Grignard or organolithium reagents, which react with acidic protons and many electrophilic functional groups, organozinc halides are compatible with a broad array of chemical moieties. sigmaaldrich.com This simplifies the process of planning a synthesis by reducing the need for protecting groups.
Functional groups that are generally well-tolerated by organozinc reagents include:
Esters sigmaaldrich.comchemistnotes.com
Amides sigmaaldrich.com
Nitriles sigmaaldrich.comchemistnotes.com
Ketones sigmaaldrich.com
Ethers sigmaaldrich.comchemistnotes.com
Halides on other parts of the molecule
This high level of functional group compatibility makes organozinc reagents especially well-suited for the synthesis of complex, polyfunctionalized molecules. sigmaaldrich.comresearchgate.net
Significance of Fluorine Atom Incorporation in Organic Molecules
Introducing fluorine atoms into organic molecules has become a key strategy in medicinal chemistry, materials science, and agrochemistry. tandfonline.comcapes.gov.br The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly change the physicochemical and biological properties of a parent compound. tandfonline.comacs.orgbohrium.com
Key effects of fluorination include:
Metabolic Stability: The C-F bond is much stronger than a C-H bond. bohrium.com Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, increasing the molecule's half-life in the body. bohrium.commdpi.com
Binding Affinity: Fluorine's high electronegativity can change a molecule's electronic properties, affecting how it interacts with biological targets. tandfonline.combohrium.com It can participate in hydrogen bonding and other non-covalent interactions, which can improve binding affinity and selectivity for a particular receptor or enzyme. tandfonline.combohrium.com
Lipophilicity and Permeability: Adding fluorine often makes a molecule more lipophilic, which can affect its absorption, distribution, and ability to cross cell membranes. tandfonline.combohrium.com
Conformational Control: The steric and electronic effects of fluorine can influence a molecule's preferred shape, locking it into a conformation that is biologically active. acs.orgbohrium.com
Position of 3-Fluoro-benzylzinc Chloride within the Realm of Functionalized Benzylic Organozinc Chemistry
This compound belongs to the class of benzylic organozinc halide reagents. Its structure combines the features of a benzylic zinc reagent with the strategic placement of a fluorine atom. Benzylic zinc reagents are known for their high reactivity compared to other organozinc compounds. d-nb.info
The benzylic zinc halide part of the molecule provides a reactive nucleophilic carbon center that is stabilized by the nearby aromatic ring. This structure is well-suited for various carbon-carbon bond-forming reactions, such as Negishi couplings and additions to carbonyls. smolecule.com
The fluorine atom at the 3-position (meta-position) of the benzyl (B1604629) ring is particularly important. This substitution introduces the beneficial properties of fluorination, such as modified electronic characteristics and the potential for enhanced biological activity, without sterically blocking the reactive benzylic carbon. As a result, this compound is a valuable building block for synthesizing complex molecules where a meta-fluorobenzyl group is needed. It combines the synthetic utility of organozinc chemistry with the strategic benefits of organofluorine chemistry, allowing for the direct incorporation of this important fluorinated group into larger, functionalized structures. This reagent has been used in cobalt-catalyzed cross-coupling reactions with various aryl and heteroaryl halides. rsc.org
Compound Information
| Compound Name |
| This compound |
| Diethylzinc |
| Grignard reagent |
| Organolithium |
| Organozinc halide |
| α-halo ester |
| Palladium |
| Nickel |
| 3-bromo-1-cyclohexene |
| 4-nitrobenzyl bromide |
| ethyl 4-iodobenzoate |
| cyclohexenone |
| 3,3-dimethylbutyryl chloride |
| 2-chlorobenzyl chloride |
| 1-chloroethylbenzene |
| papaverine |
| isoquinoline (B145761) |
| TMPMgCl·LiCl |
| S-Phos |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H6ClFZn |
|---|---|
Molecular Weight |
210.0 g/mol |
IUPAC Name |
zinc;1-fluoro-3-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZQWLTSYIDLVERT-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)F.[Cl-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro Benzylzinc Chloride
Preparation via Direct Zinc Insertion into 3-Fluorobenzyl Chloride
The direct insertion of zinc into 3-fluorobenzyl chloride is a key method for the synthesis of 3-Fluoro-benzylzinc chloride. This process is significantly influenced by additives that activate the zinc, the purity of the zinc, and the solvent used. organic-chemistry.org
The reactivity of commercially available zinc dust is often hindered by a passivating layer of zinc oxide on its surface. indolysaght.com To overcome this, various additives are employed to activate the zinc, thereby facilitating the oxidative insertion.
Studies have shown that in the absence of LiCl, the formation of benzylic zinc reagents is often slow and incomplete. acs.org The addition of LiCl, typically in stoichiometric amounts, ensures a smooth and efficient conversion. For instance, the preparation of functionalized benzylic zinc chlorides at room temperature is effectively achieved in the presence of both zinc dust and LiCl. acs.org
The mechanism of LiCl's action has been a subject of investigation. It is believed that LiCl helps to break down the aggregate structures of the organozinc halides, forming more soluble and reactive "ate" complexes. nih.govacs.org This effect is not due to cleaning the zinc surface of impurities prior to the reaction. acs.orgacs.org
Table 1: Effect of LiCl on Benzylic Zinc Reagent Formation
| Reaction Conditions | Observation | Reference |
| With LiCl | Smooth and complete reaction | acs.org |
| Without LiCl | Slow and incomplete reaction | acs.org |
The purity and physical form of the zinc metal are critical for a successful reaction. Zinc dust is often preferred due to its high surface area. google.com However, it is susceptible to oxidation, forming a passivating layer of zinc oxide (ZnO) that reduces its reactivity. indolysaght.com
Several methods are employed to activate zinc dust prior to or during the reaction:
Acid Washing: A common activation technique involves washing the zinc dust with a dilute acid, such as hydrochloric acid, to remove the oxide layer. This is typically followed by washing with water, ethanol, and ether to remove residual acid and water before drying. thieme-connect.com
Chemical Additives: Besides LiCl, other activating agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride have been used. However, the carcinogenicity of 1,2-dibromoethane makes this method less desirable. google.com Iodine can also be used to activate zinc for the preparation of alkylzinc reagents. researchgate.net
Rieke Zinc: Highly reactive "Rieke zinc" can be prepared by the reduction of zinc chloride with an alkali metal, which readily undergoes oxidative addition. nih.gov
The choice of activation method can significantly impact the reaction's efficiency and the purity of the resulting organozinc reagent.
The choice of solvent is another critical parameter in the synthesis of this compound. The solvent must be capable of solubilizing the organozinc reagent and the lithium chloride additive. Tetrahydrofuran (THF) is the most commonly used solvent for the preparation of organozinc reagents due to its ability to solvate the species effectively. organic-chemistry.org
The polarity of the solvent can influence the reaction rate. More polar aprotic solvents can sometimes enhance the efficiency of the reaction. researchgate.net However, the compatibility of the solvent with subsequent reactions, such as cross-coupling reactions, must also be considered. researchgate.net For instance, while solvents like N,N-dimethylacetamide (DMA) can be effective for the insertion step, they may not be ideal for all subsequent transformations. researchgate.net
A common side reaction in the preparation of benzylic zinc reagents is homo-coupling, where two benzyl (B1604629) groups combine to form a bibenzyl species (Wurtz-coupling). d-nb.info This is particularly problematic with electron-rich benzylic halides. d-nb.info
The formation of homo-coupling products is often attributed to the radical nature of the reaction between the metal and the benzylic halide. d-nb.info Careful control of reaction conditions is necessary to minimize this side reaction. The use of LiCl has been shown to be effective in reducing the amount of homo-coupling to less than 5% in many cases. acs.orgunits.it Additionally, maintaining a low reaction temperature can help to suppress this undesired pathway.
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy | Reference |
| Homo-coupling | Dimerization of the benzyl group | Use of LiCl, low reaction temperature | acs.orgd-nb.infounits.it |
| Reaction with Solvent | The organozinc reagent reacts with the solvent | Choice of an appropriate inert solvent like THF | units.it |
Catalytic and Stoichiometric Additives for Zinc Activation
Alternative Routes to Related Fluorinated Benzylic Zinc Species
While direct zinc insertion is a primary method, other strategies can be employed to generate fluorinated benzylic zinc reagents.
One such method is a transmetalation from a corresponding organomagnesium (Grignard) reagent. However, the preparation of benzylic Grignard reagents can also be complicated by homo-coupling. uni-muenchen.de An in situ transmetalation, where the Grignard reagent is formed in the presence of a zinc salt like zinc chloride, can be a more effective approach. This method has been shown to be faster than the direct zinc insertion for the preparation of (4-fluorobenzyl)zinc chloride. uni-muenchen.de
Alternative fluorination strategies can also be considered to introduce the fluorine atom at a different stage of the synthesis. These can include nucleophilic fluorination, electrophilic fluorination, or radical fluorination methods on a pre-formed benzylic scaffold. researchgate.netresearchgate.netbeilstein-journals.org For example, a benzylic alcohol could be converted to a fluoride (B91410) via a deoxyfluorination reaction. researchgate.net
Chemical Compound Information
Transmetalation Strategies from Other Organometallics
Transmetalation is a common and effective method for preparing functionalized organozinc reagents like this compound. This strategy involves the exchange of a metal from a pre-formed organometallic compound to zinc. A prominent example of this approach is the transmetalation from an organomagnesium precursor, also known as a Grignard reagent.
The process begins with the reaction of a benzylic halide, such as 3-fluorobenzyl chloride, with magnesium metal to form the corresponding Grignard reagent. This intermediate is then reacted with a zinc salt, typically zinc chloride (ZnCl₂), often in the presence of lithium chloride (LiCl) to enhance solubility and reactivity. uni-muenchen.de The magnesium-for-zinc exchange proceeds smoothly to yield the desired this compound. uni-muenchen.de This method is particularly advantageous as it allows for the preparation of a wide range of functionalized benzylic zinc reagents that might be difficult to synthesize via direct insertion of zinc into the carbon-halide bond. uni-muenchen.de
A comparison of preparation times highlights the efficiency of the transmetalation route. For instance, the synthesis of the isomeric 4-fluorobenzylzinc chloride via the Mg/ZnCl₂/LiCl transmetalation method is significantly faster than the direct zinc insertion method facilitated by LiCl. uni-muenchen.de This acceleration is a key advantage for laboratory and potential industrial-scale synthesis.
| Compound | Method | Key Reagents | Reported Advantage |
|---|---|---|---|
| 4-Fluorobenzylzinc chloride | Direct Zinc Insertion | Zn, LiCl | Standard procedure |
| 4-Fluorobenzylzinc chloride | Transmetalation | Mg, ZnCl₂, LiCl | Faster preparation time |
Electrochemical Generation of Zinc Reagents
Electrochemical synthesis offers a modern and sustainable alternative for generating organometallic reagents. beilstein-journals.org This technique utilizes an electric current to drive the formation of the desired compound, often under mild conditions and avoiding the use of highly reactive and pyrophoric metal reagents. chim.it
The electrochemical generation of a benzylic zinc reagent like this compound would typically be performed in an undivided electrochemical cell. In this setup, a sacrificial zinc anode is used. When an electric current is applied, the zinc anode is oxidized, releasing zinc ions (Zn²⁺) and electrons into the system. Simultaneously, at the cathode, the starting material, 3-fluorobenzyl chloride, is reduced by accepting electrons. This reduction cleaves the carbon-chlorine bond, generating a 3-fluorobenzyl radical or anion, which then reacts with the zinc species present in the solution to form the target this compound.
This method avoids the pre-formation of an organometallic precursor, as the reactive species are generated in situ. nih.gov The general principle has been applied to the synthesis of various organometallic compounds and for driving C-C bond formation. chim.itnih.gov The process is controlled by adjusting parameters such as current density, solvent, and electrolyte. While specific literature detailing the electrochemical synthesis of this compound is not prominent, the underlying principles are well-established for the generation of organozinc reagents from organic halides. nih.gov
| Component | Material/Type | Function |
|---|---|---|
| Anode | Sacrificial Zinc (Zn) | Source of zinc for the organozinc product. |
| Cathode | Inert (e.g., Platinum, Carbon) | Site of organic halide reduction. |
| Starting Material | Organic Halide (e.g., 3-Fluorobenzyl chloride) | Precursor to the organic moiety of the reagent. |
| Solvent | Aprotic polar (e.g., THF, DMF) | Dissolves reactants and supports ion transport. |
| Electrolyte | Supporting Salt (e.g., Tetrabutylammonium salts) | Ensures conductivity of the solution. |
The electrochemical approach represents a powerful strategy for the synthesis of C(sp³)-rich molecules and heterocycles, proceeding through the generation of reactive intermediates like radicals and carbocations. nih.gov
Reactivity and Transformation of 3 Fluoro Benzylzinc Chloride
Transition-Metal-Catalyzed Cross-Coupling Reactions
The reactivity of 3-Fluoro-benzylzinc chloride is most prominently showcased in transition-metal-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to construct new carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Both palladium and nickel complexes have proven to be effective catalysts for mediating the coupling of this compound with a range of organic halides.
Palladium-Catalyzed Negishi Cross-Couplings
The Negishi cross-coupling reaction, a palladium-catalyzed reaction between an organozinc compound and an organic halide, stands as a cornerstone of modern synthetic chemistry. In the context of this compound, this reaction provides a direct route to introduce the 3-fluorobenzyl moiety onto various aromatic and heteroaromatic scaffolds.
The palladium-catalyzed Negishi coupling of this compound with aryl halides, such as bromides and chlorides, facilitates the synthesis of 1-(3-fluorobenzyl)-substituted aromatic compounds. These reactions typically proceed with high efficiency and selectivity, tolerating a wide array of functional groups on the aryl halide partner. The choice of palladium catalyst and ligand is crucial for achieving optimal yields and preventing undesired side reactions. For instance, palladium complexes bearing phosphine ligands are commonly employed to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
| Entry | Benzylzinc Halide | Aryl Halide | Catalyst System | Product | Yield (%) |
| 1 | This compound | 4-Bromotoluene | Pd(PPh₃)₄ | 1-(3-Fluorobenzyl)-4-methylbenzene | Data not available |
| 2 | This compound | 2-Chlorobenzonitrile | Pd(dba)₂ / SPhos | 2-(3-Fluorobenzyl)benzonitrile | Data not available |
| 3 | This compound | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | 1-(3-Fluorobenzyl)-4-methoxybenzene | Data not available |
The scope of the Negishi coupling extends to the use of heteroaryl halides as coupling partners for this compound. This allows for the direct installation of the 3-fluorobenzyl group onto a variety of heterocyclic systems, which are prevalent in many biologically active molecules. The coupling with heteroaryl halides, such as pyridines and furans, proceeds under similar palladium-catalyzed conditions. The electronic nature of the heteroaryl halide can influence the reaction efficiency, and optimization of reaction parameters may be necessary for specific substrates.
The successful coupling of organozinc reagents with a wide range of heteroaryl bromides and chlorides has been demonstrated, highlighting the versatility of the Negishi reaction in accessing complex heteroaromatic structures.
A key application of the Negishi cross-coupling of this compound is the synthesis of polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives. By selecting appropriately substituted aryl and heteroaryl halides, a diverse array of molecules with varied electronic and steric properties can be constructed. This methodology is particularly valuable for creating libraries of compounds for drug discovery and materials science, as it allows for the systematic modification of the molecular structure. The tolerance of the Negishi coupling to various functional groups, such as esters, ketones, and nitriles, further enhances its utility in the synthesis of complex, functionalized molecules.
While not directly a cross-coupling with an aryl or heteroaryl halide, organozinc reagents like this compound can be utilized in the synthesis of phenylacetic acid esters. This transformation can be achieved through a palladium-catalyzed carbonylation reaction in the presence of an alcohol or by coupling with a chloroformate ester. This application provides a direct route to 3-fluorophenylacetic acid derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Nickel-Catalyzed Cross-Couplings
In addition to palladium, nickel catalysts have emerged as a powerful and often more cost-effective alternative for mediating cross-coupling reactions. Nickel complexes can effectively catalyze the coupling of benzylzinc reagents, including this compound, with a variety of organic electrophiles.
Research has shown that Ni(PCy₃)₂Cl₂ is an effective catalyst for the cross-coupling of aryl fluorides with organozinc reagents, including benzylzinc chlorides. organic-chemistry.orgorganic-chemistry.org This reaction tolerates a wide range of functional groups and can proceed with high yields. organic-chemistry.orgorganic-chemistry.org The use of electron-rich ligands like PCy₃ enhances the oxidative addition of the aryl halide to the nickel center. organic-chemistry.org Furthermore, additives such as lithium chloride can improve reaction outcomes by breaking up aggregates of the organozinc reagent. organic-chemistry.org
Nickel-catalyzed cross-couplings of benzylzinc reagents with aromatic bromides, chlorides, and tosylates have also been reported, providing a versatile method for the formation of diarylmethanes. The choice of the nickel catalyst and ligands is critical for achieving high catalytic activity and good functional group tolerance.
| Entry | Benzylzinc Chloride | Aryl Halide | Catalyst System | Product | Yield (%) |
| 1 | This compound | 4-Chloroanisole | Ni(acac)₂ / PPh₃ | 1-(3-Fluorobenzyl)-4-methoxybenzene | Data not available |
| 2 | This compound | 2-Bromopyridine | NiCl₂(dppp) | 2-(3-Fluorobenzyl)pyridine | Data not available |
| 3 | This compound | 4-Fluorotoluene | Ni(PCy₃)₂Cl₂ | 1-(3-Fluorobenzyl)-4-methylbenzene | Data not available |
Reactions with Aryl Fluorides
The transformation of carbon-fluorine (C-F) bonds, known for their inherent stability, into carbon-carbon (C-C) bonds is a significant challenge in synthetic chemistry. Nickel-catalyzed cross-coupling reactions have emerged as an effective method for the functionalization of typically unreactive aryl fluorides. In this context, organozinc reagents, including benzylzinc chlorides like this compound, serve as effective nucleophiles.
Studies have demonstrated that catalysts such as Ni(PCy₃)₂Cl₂ can effectively facilitate the cross-coupling of both electron-rich and electron-poor aryl fluorides with various organozinc reagents. organic-chemistry.org The efficacy of the catalytic system is significantly influenced by the choice of ligands, with electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) enhancing the oxidative addition of the aryl fluoride (B91410) to the nickel center, a crucial step in the catalytic cycle. organic-chemistry.org The reaction mechanism is understood to involve a Ni(0) species that undergoes oxidative addition to the aryl fluoride, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final cross-coupled product. organic-chemistry.org Furthermore, additives like lithium chloride have been shown to improve reaction outcomes, potentially by breaking up aggregates of the organozinc reagent and facilitating the elimination of fluorine. organic-chemistry.org This methodology tolerates a wide array of functional groups, highlighting its synthetic utility. organic-chemistry.org
| Aryl Fluoride Substrate | Organozinc Reagent | Catalyst System | Yield (%) |
|---|---|---|---|
| 4-Fluorobenzonitrile | Benzylzinc chloride | Ni(PCy₃)₂Cl₂ / LiCl | 92 |
| 4-Fluoroacetophenone | Benzylzinc chloride | Ni(PCy₃)₂Cl₂ / LiCl | 85 |
| 1-Fluoro-4-methoxybenzene | Benzylzinc chloride | Ni(PCy₃)₂Cl₂ / LiCl | 78 |
Alkylation of Polyfluoroaryl Imines
The alkylation of imines represents a fundamental route for the synthesis of amines. The reaction of organozinc reagents with polyfluoroaryl imines provides a direct pathway to fluorinated amine derivatives. While specific studies focusing exclusively on the reaction of this compound with polyfluoroaryl imines are not detailed in the provided sources, the general reactivity of organozinc compounds suggests a nucleophilic addition to the carbon-nitrogen double bond of the imine. This process would result in the formation of a zinc amide intermediate, which upon aqueous workup, would yield the corresponding fluorinated secondary amine. The fluorine atoms on the aryl ring of the imine would be expected to enhance the electrophilicity of the imine carbon, thereby facilitating the nucleophilic attack by the this compound.
Cross-Coupling with Heteroaryl Chlorides
The development of efficient cross-coupling reactions for the synthesis of aryl-heteroaryl-methane derivatives is of significant interest due to the prevalence of this structural motif in pharmaceuticals. Cobalt-catalyzed cross-coupling reactions have proven to be a practical and effective method for coupling benzylic zinc reagents with heteroaryl chlorides. rsc.orgresearchgate.net
Specifically, this compound has been successfully coupled with various chloro-substituted heterocycles. For instance, the reaction with 2-chloro-nicotinonitrile, catalyzed by cobalt(II) chloride in the presence of an isoquinoline (B145761) ligand, proceeds efficiently to afford the corresponding benzylated pyridine derivative in good yield. rsc.orgresearchgate.net This cobalt-catalyzed system demonstrates remarkable functional group tolerance, allowing for the presence of sensitive groups such as nitriles and esters on the heteroaryl chloride coupling partner. rsc.org The reaction with ethyl 2-chloronicotinate also proceeds smoothly under these conditions. rsc.org
| Benzylic Zinc Reagent | Heteroaryl Chloride | Product | Yield (%) |
|---|---|---|---|
| This compound | Ethyl 2-chloronicotinate | Ethyl 2-((3-fluorobenzyl)nicotinate | 95 |
| This compound | 2-Chloro-nicotinonitrile | 2-((3-fluorobenzyl)nicotinonitrile | 77 |
Cobalt-Catalyzed Cross-Couplings
In contrast to palladium-catalyzed Negishi cross-couplings, the use of more earth-abundant and less expensive metals like cobalt has garnered significant attention. rsc.orgresearchgate.net Cobalt catalysts offer a practical and efficient alternative for the formation of C-C bonds, particularly in the synthesis of diaryl- and aryl-heteroaryl-methanes from benzylic zinc reagents. rsc.orgresearchgate.net
Scope with Aryl and Heteroaryl Bromides or Chlorides
A catalytic system composed of 5 mol% CoCl₂ and 10 mol% isoquinoline has been shown to be highly effective for the cross-coupling of a wide range of benzylic zinc chlorides, including this compound, with various aryl and heteroaryl bromides and chlorides. rsc.orgresearchgate.netresearchgate.net The scope of the reaction is broad, encompassing both electron-rich and electron-deficient aromatic halides. rsc.org
Successful couplings have been demonstrated with substrates such as 4-bromobenzonitrile, 2-bromo-benzophenone, and ethyl 4-bromo-benzoate. rsc.orgresearchgate.net The reaction is not limited to aryl halides; heteroaryl halides are also excellent coupling partners. For example, 2-chloropyridines, 2-chloro-nicotinonitrile, and ethyl 5-bromofuran-2-carboxylate all react efficiently to provide the desired products in good yields. rsc.org The reaction generally proceeds at a moderate temperature of 50 °C within 1 to 18 hours. rsc.org
| Benzylic Zinc Reagent | Aryl/Heteroaryl Halide | Yield (%) |
|---|---|---|
| This compound | 4-Bromobenzonitrile | 79 |
| This compound | Ethyl 2-chloronicotinate | 95 |
| This compound | 2-Chloro-nicotinonitrile | 77 |
| This compound | Ethyl 5-bromofuran-2-carboxylate | 60 |
| Benzylzinc chloride | 4-Bromobenzonitrile | 82 |
| 4-Methoxybenzylzinc chloride | Ethyl 4-bromobenzoate | 70 |
Influence of Ligands and Additives (e.g., isoquinoline)
The choice of ligand is critical for the success of the cobalt-catalyzed cross-coupling reaction. An extensive screening of potential ligands revealed that N-heterocycles are superior promoters for this transformation, whereas various phosphine ligands were found to be ineffective. rsc.orgresearchgate.net
Among the N-heterocycles tested, isoquinoline was identified as a particularly effective additive. rsc.org The addition of 10 mol% of isoquinoline was found to have a very positive effect on the reaction, leading to a significant increase in the isolated yield of the cross-coupled product. rsc.orgresearchgate.net For example, in a model reaction, the yield increased to 82% in the presence of 10 mol% isoquinoline. rsc.org A reduction in the amount of isoquinoline to 5 mol% resulted in a somewhat lower yield, indicating the importance of the ligand concentration for optimal catalytic activity. rsc.org
Tolerance of Diverse Functional Groups (e.g., esters, nitriles, ketones)
A key advantage of the isoquinoline-promoted, cobalt-catalyzed cross-coupling methodology is its excellent tolerance for a variety of synthetically important functional groups. rsc.orgresearchgate.net This high degree of functional group compatibility allows for the synthesis of complex, polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives without the need for protecting groups. rsc.orgresearchgate.net
The reaction proceeds smoothly in the presence of ester moieties, as demonstrated by the successful coupling with ethyl 4-bromo-benzoate and ethyl 2-chloronicotinate. rsc.org Nitrile groups are also well-tolerated, with substrates like 4-bromobenzonitrile and 2-chloro-nicotinonitrile providing high yields of the desired products. rsc.orgresearchgate.net Furthermore, the catalytic system is compatible with ketones, as shown by the efficient cross-coupling with 2-bromo-benzophenone. rsc.orgresearchgate.net This broad functional group tolerance underscores the practical utility of this cobalt-catalyzed method in organic synthesis. rsc.org
Copper-Mediated Reactions
The reactivity of benzylic zinc reagents, including this compound, can be effectively channeled through the use of copper catalysts. These mediated reactions allow for efficient coupling with a range of electrophiles, often proceeding with high yield and selectivity. The formation of a transient organocopper species is a key step in these transformations, which then undergoes reactions such as conjugate addition, acylation, and cross-coupling.
Copper(I) salts are known to mediate the 1,4-addition, or Michael addition, of benzylic zinc chlorides to α,β-unsaturated ketones (enones). acs.org This reaction is a powerful method for the formation of carbon-carbon bonds. In a typical procedure, the benzylic zinc reagent reacts with an enone in the presence of a copper(I) cyanide-lithium chloride complex (CuCN·2LiCl). acs.org For instance, the copper-mediated 1,4-addition of a related functionalized reagent, 4-fluoro-benzylzinc chloride, to cyclohexenone in the presence of trimethylsilyl (B98337) chloride (TMSCl) results in the corresponding Michael adduct in 93% yield. acs.org Similarly, the 2-iodobenzylzinc chloride provides the adduct in 72% yield, demonstrating the utility of this method for various substituted benzylzinc reagents. acs.org
Table 1: Copper-Mediated 1,4-Addition of Substituted Benzylzinc Chlorides to Cyclohexenone acs.org
| Benzylzinc Chloride Derivative | Product Yield |
| 4-Fluoro-benzylzinc chloride | 93% |
| 2-Iodo-benzylzinc chloride | 72% |
| Reaction conditions involved CuCN·2LiCl and TMSCl. |
The reaction of this compound with acid chlorides, a process known as acylation, provides a direct route to the synthesis of ketones. This transformation is efficiently mediated by copper(I) salts. The reaction of the analogous 4-fluoro-benzylzinc chloride with 3,3-dimethylbutyryl chloride in the presence of stoichiometric CuCN·2LiCl proceeds smoothly to afford the corresponding ketone in 95% yield. acs.org This high efficiency underscores the synthetic utility of copper-mediated acylations for fluorinated benzylzinc reagents. acs.org While iron(II) chloride has also been shown to catalyze the acylation of 3-fluorobenzylzinc chloride, the copper-mediated pathway offers an alternative with excellent yields. amazonaws.comorganic-chemistry.org
Table 2: Copper-Mediated Acylation of 4-Fluoro-benzylzinc chloride acs.org
| Electrophile | Product | Yield |
| 3,3-Dimethylbutyryl chloride | 1-(4-Fluorophenyl)-4,4-dimethyl-2-pentanone | 95% |
| Reaction performed in the presence of CuCN·2LiCl. |
Copper(I) catalysis also enables the cross-coupling of benzylic zinc chlorides with allylic and benzylic halides. acs.org This reaction allows for the construction of more complex carbon skeletons. For example, unsubstituted benzylzinc chloride undergoes efficient coupling with electrophiles like 3-bromo-1-cyclohexene and 4-nitrobenzyl bromide, affording the cross-coupling products in 94% and 89% yield, respectively. acs.org Given that functionalized benzylzinc chlorides, including those with fluoro-substituents, are readily prepared under similar conditions, they are expected to undergo these coupling reactions with comparable efficiency. acs.org
Table 3: Copper-Catalyzed Cross-Coupling of Benzylzinc Chloride with Bromides acs.org
| Electrophile | Product Type | Yield |
| 3-Bromo-1-cyclohexene | Allylic Coupling | 94% |
| 4-Nitrobenzyl bromide | Benzylic Coupling | 89% |
| Reactions performed with catalytic CuCN·2LiCl. |
Uncatalyzed Additions to Electrophiles
A notable feature of benzylic zinc chlorides is their high intrinsic reactivity, which allows them to react with certain strong electrophiles, such as aldehydes, without the need for a catalyst. acs.org
The high reactivity of benzylic zinc chlorides facilitates their efficient addition to various aldehydes in the absence of any catalyst. acs.org This direct addition is a straightforward method for carbon-carbon bond formation. The reaction typically proceeds by adding the organozinc reagent to the aldehyde at temperatures ranging from 0 to 25 °C. acs.org
The uncatalyzed addition of benzylic zinc chlorides to aldehydes directly yields benzylic alcohols. acs.org For instance, the addition of unsubstituted benzylzinc chloride to substituted benzaldehydes provides the corresponding diarylmethanol derivatives in high yields, ranging from 87% to 98%. acs.org This reaction highlights the nucleophilic character of the benzylzinc reagent and the electrophilicity of the aldehyde's carbonyl carbon, leading to the formation of a new C-C bond and, after workup, a secondary alcohol.
Table 4: Uncatalyzed Addition of Benzylzinc Chloride to Aldehydes acs.org
| Aldehyde | Product (Benzylic Alcohol) | Yield |
| 4-(Trifluoromethyl)benzaldehyde | Phenyl(4-(trifluoromethyl)phenyl)methanol | 98% |
| 4-Cyanobenzaldehyde | 4-((Hydroxy(phenyl)methyl))benzonitrile | 87% |
Mechanistic Investigations into 3 Fluoro Benzylzinc Chloride Transformations
Elucidation of the Zinc Insertion Mechanism
The formation of 3-Fluoro-benzylzinc chloride from its corresponding benzyl (B1604629) chloride is most commonly achieved through the direct insertion of metallic zinc into the carbon-chlorine bond. This process, a form of oxidative addition, is heterogeneous and its mechanism involves multiple steps that are influenced by the state of the zinc metal and the presence of activating agents.
The direct insertion mechanism can be broken down into two primary stages:
Oxidative Addition: The initial step involves the oxidative addition of the 3-fluorobenzyl chloride to the surface of the metallic zinc. This forms a surface-bound organozinc intermediate. The reactivity of the zinc is crucial and is often enhanced by using activated forms of the metal or by removing the passivating oxide layer that coats commercially available zinc dust. nih.gov
Solubilization: The organozinc intermediate formed on the zinc surface is then solubilized into the reaction solvent, typically an ether like tetrahydrofuran (THF), to generate the solution-phase this compound reagent.
The process can be summarized in the following table:
| Step | Description | Key Factors |
| Activation | Pre-treatment or in-situ activation of zinc metal to remove the passivating oxide layer and increase surface area. | Chemical (e.g., I₂, TMSCl, 1,2-dibromoethane) or mechanical activation. |
| Oxidative Addition | Insertion of Zn(0) into the C-Cl bond of 3-fluorobenzyl chloride to form a surface-bound R-Zn-Cl species. | Reactivity of the organic halide; surface state of the zinc. |
| Solubilization | Release of the organozinc species from the metal surface into the solution. | Aided significantly by LiCl, which forms soluble zincate complexes. nih.govresearchgate.net |
Detailed Mechanistic Pathways of Transition-Metal-Catalyzed Cross-Couplings
This compound is a key nucleophilic partner in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, for the formation of C(sp³)–C(sp²) bonds. smolecule.comwikipedia.org The catalytic cycle, typically involving palladium or nickel, is a well-orchestrated sequence of elementary organometallic steps. wikipedia.orgorganic-chemistry.org
Oxidative Addition to Metal Centers
The catalytic cycle begins with the oxidative addition of an organic electrophile (e.g., an aryl, vinyl, or another benzyl halide) to a low-valent transition metal center, typically Pd(0) or Ni(0). wikipedia.orgillinois.edu This step involves the cleavage of the carbon-halide bond of the electrophile and its addition to the metal, which is oxidized from the 0 to the +2 state.
For a generic Pd(0) catalyst, the reaction is: R'-X + Pd(0)Lₙ → R'-Pd(II)(X)Lₙ
The rate and mechanism of this step are highly dependent on several factors:
The Halide (X): The reactivity order is typically I > OTf > Br >> Cl. wikipedia.orguvic.ca
The Metal Center: The choice of metal (Pd, Ni) and its ligand sphere influences reactivity.
The Ligands (L): Bulky, electron-rich phosphine ligands can accelerate this step by promoting the formation of more reactive, coordinatively unsaturated metal species. acs.org
Mechanism: Two primary mechanisms are considered: a three-centered concerted pathway and a more polar, SₙAr-like nucleophilic displacement pathway. The preferred route can depend on the substrate, ligand, and coordination number of the catalyst. chemrxiv.org The electron-withdrawing nature of the fluorine atom in a coupling partner could influence the electronic properties of the metal center, although its effect in the 3-position of the benzylzinc reagent is more electronically distant.
Transmetalation Processes Involving Organozinc Reagents
Following oxidative addition, the 3-fluoro-benzyl group is transferred from zinc to the palladium(II) center in a step called transmetalation. This step displaces the halide ligand on the palladium complex. wikipedia.org
R'-Pd(II)(X)Lₙ + (3-FC₆H₄CH₂)ZnCl → R'-Pd(II)(CH₂C₆H₄-3-F)Lₙ + ZnXCl
Organozinc reagents are particularly effective in transmetalation due to the Lewis acidic nature of the zinc center and the covalent, yet polarizable, carbon-zinc bond. The process is often accelerated by the presence of halide salts (like LiCl from the synthesis step), which can form higher-order zincate species (e.g., RZnX₂⁻). These zincates are more nucleophilic and can transmetalate more rapidly than the neutral organozinc halide. illinois.educore.ac.uk
Reductive Elimination Steps
Reductive elimination is the final, product-forming step of the catalytic cycle. The two organic groups bound to the palladium(II) center—the newly transferred 3-fluoro-benzyl group and the group from the initial electrophile (R')—couple to form a new carbon-carbon bond. mit.edu Simultaneously, the metal center is reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst. illinois.edu
R'-Pd(II)(CH₂C₆H₄-3-F)Lₙ → R'-CH₂C₆H₄-3-F + Pd(0)Lₙ
For this step to occur, the two organic ligands must be in a cis orientation to each other on the metal center. mit.edu The rate of reductive elimination is influenced by:
Steric Hindrance: Bulky groups can accelerate reductive elimination by relieving steric strain in the transition state.
Electronic Effects: Electron-withdrawing groups on the ligands can sometimes slow down the reaction. The fluorine atom on the benzyl ring may exert a modest electronic influence on this step. rsc.org
Ligand Bite Angle: For bidentate phosphine ligands, a larger "bite angle" can promote a geometry that is more favorable for reductive elimination.
Role of Ligand Systems in Catalytic Cycles
Ligands are not mere spectators; they are critical controllers of the catalyst's activity, selectivity, and stability. rsc.orgbohrium.com In the context of cross-coupling with this compound, ligands perform several crucial functions:
Solubility and Stability: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the metal nanoparticles and prevent their aggregation into inactive bulk metal.
Tuning Reactivity: Electron-rich, bulky ligands generally accelerate both oxidative addition (by favoring lower-coordination number species) and reductive elimination (by increasing steric crowding). acs.org
Controlling Selectivity: The choice of ligand can prevent side reactions. For instance, in couplings involving alkyl groups with β-hydrogens, ligands can favor reductive elimination over β-hydride elimination, although this is not a concern for benzylzinc reagents which lack β-hydrogens. mit.edu
The following table summarizes the impact of ligands on the key steps of the catalytic cycle:
| Catalytic Step | Role of Ligand | Example Ligand Type |
| Oxidative Addition | Stabilizes the Pd(0) state; bulky ligands promote the formation of highly reactive monoligated Pd(0) species. uvic.cauwindsor.ca | Bulky monophosphines (e.g., P(t-Bu)₃), Buchwald-type biaryl phosphines. rsc.org |
| Transmetalation | Can influence the rate by affecting the electronic properties and accessibility of the metal center. | Phosphines, N-Heterocyclic Carbenes (NHCs). |
| Reductive Elimination | Influences the geometry of the Pd(II) intermediate; bulky ligands and those with wide bite angles can accelerate this step. acs.org | Bidentate phosphines with large bite angles (e.g., dppf), bulky monophosphines. |
Mechanistic Studies on Zinc/Copper Exchange in Fluorinated Systems
Organozinc reagents can undergo a further transmetalation with copper(I) salts to generate organocopper or mixed copper-zinc species, often referred to as cuprates. This zinc-to-copper exchange modifies the reactivity of the organometallic reagent.
(3-FC₆H₄CH₂)ZnCl + CuCN → (3-FC₆H₄CH₂)Cu(CN)ZnCl
The resulting organocopper reagents are generally less reactive (softer nucleophiles) than their organozinc precursors. This altered reactivity can be advantageous for specific transformations, such as 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.
Mechanistic studies suggest that the amination of diorganozinc reagents catalyzed by copper proceeds through an Sₙ2-type mechanism. nih.gov While specific mechanistic studies on the zinc/copper exchange for this compound are not extensively detailed in the provided context, the principles of organocopper chemistry suggest that the electronic properties of the fluorinated ring would be maintained in the resulting cuprate. The presence of fluorine can influence the stability and reactivity of the organocopper intermediate. For instance, copper-catalyzed fluorination reactions often involve Cu(I)/Cu(III) or Cu(II)/Cu(IV) catalytic cycles where fluorine acts as a ligand or a nucleophile. beilstein-journals.org The study of these fluorinated systems is crucial for developing new fluorination and fluoroalkylation methodologies.
Computational Chemistry Approaches to Reaction Intermediates and Transition States
The elucidation of reaction mechanisms for transformations involving this compound, particularly in cross-coupling reactions, has been significantly advanced through the use of computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for mapping the potential energy surfaces of these complex reactions, allowing for the characterization of transient intermediates and the calculation of activation barriers for key mechanistic steps. While specific computational studies exclusively focused on this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of closely related benzylzinc halides and the fundamental steps of Negishi cross-coupling reactions.
Oxidative Addition: This initial step involves the insertion of a low-valent transition metal catalyst, typically palladium(0), into the carbon-halogen bond of the organic halide coupling partner. DFT calculations on model systems, such as the reaction of Pd(PMe₃)₂ with chlorobenzene, have been used to determine the geometries and energies of the transition states. For instance, calculations can reveal the bond-breaking and bond-forming processes at the transition state, including the Pd-C and Pd-Cl bond distances.
Transmetalation: Following oxidative addition, the organozinc reagent, in this case, this compound, transfers its organic group to the palladium center. This step is crucial and can be influenced by several factors, including the solvent and the presence of additives like lithium chloride. Computational models can be employed to study the aggregation state of the organozinc reagent in solution and its effect on the transmetalation barrier. For benzylzinc reagents, the coordination of solvent molecules to the zinc center can significantly impact the facility of the benzyl group transfer. DFT studies can quantify the energy changes associated with solvent coordination and the subsequent transfer of the 3-fluorobenzyl group to the palladium complex.
The presence of the fluorine atom on the benzene ring of this compound is expected to influence the electronic properties of the benzyl group. Computational analysis can predict how this substituent affects the energies of the frontier molecular orbitals and, consequently, the activation energy of the transmetalation step.
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active catalyst. DFT calculations can provide the energy barrier for this step and the geometry of the corresponding transition state. The steric and electronic effects of the ligands on the palladium and the nature of the coupled groups play a significant role in the energetics of this process.
To provide a clearer picture of the type of data generated from such computational studies, the following tables present hypothetical but representative data based on DFT calculations for a model Negishi cross-coupling reaction involving a generic benzylzinc chloride and an aryl halide.
Table 1: Calculated Activation Energies (ΔG‡) for Key Steps in a Model Negishi Cross-Coupling Reaction
| Mechanistic Step | Transition State | Calculated ΔG‡ (kcal/mol) |
| Oxidative Addition | TS_OA | 15.2 |
| Transmetalation | TS_TM | 18.5 |
| Reductive Elimination | TS_RE | 12.8 |
This interactive table showcases the relative energy barriers for the elementary steps in the catalytic cycle. The transmetalation step is often found to be the rate-determining step in many cross-coupling reactions.
Table 2: Key Geometric Parameters of a Hypothetical Transmetalation Transition State (TS_TM)
| Parameter | Description | Calculated Value (Å) |
| Pd-C(benzyl) | Forming bond between palladium and the benzylic carbon | 2.35 |
| Zn-C(benzyl) | Breaking bond between zinc and the benzylic carbon | 2.58 |
| Pd-Zn | Distance between the two metal centers | 3.10 |
| C-Cl(aryl) | Bond to the leaving group on the aryl partner | 2.15 |
This interactive table highlights the elongated bonds characteristic of a transition state, where the benzylic carbon is partially bonded to both the zinc and palladium centers.
Applications in Complex Molecule Synthesis and Chemical Transformations
Strategic Introduction of Benzylic Fluorinated Moieties
The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can significantly influence a molecule's potency, metabolic stability, and bioavailability. nih.govscispace.com Specifically, introducing fluorine at the benzylic position is a key tactic to block metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation. acs.org 3-Fluoro-benzylzinc chloride serves as a direct and efficient nucleophilic reagent for introducing the 3-fluorobenzyl group, providing a straightforward route to analogues of known drugs or new chemical entities with potentially improved pharmacokinetic profiles. This strategic fluorination allows chemists to fine-tune the electronic and conformational properties of complex molecules, which is crucial for optimizing drug-target interactions. nih.gov
Synthesis of Biaryl and Heterobiaryl Scaffolds
Biaryl and heterobiaryl frameworks are privileged structures in many pharmaceuticals and functional materials. This compound is an excellent coupling partner in transition-metal-catalyzed cross-coupling reactions, particularly the Negishi coupling, to form these valuable scaffolds. researchgate.net Reacting with various aryl and heteroaryl halides (chlorides, bromides) or triflates in the presence of a palladium or nickel catalyst, the reagent efficiently transfers its 3-fluorobenzyl group to form a new carbon-carbon bond. uantwerpen.be The functional group tolerance of organozinc reagents allows for the coupling of complex and sensitive substrates, making this a powerful method for the late-stage functionalization of molecules. researchgate.net
Table 1: Examples of Negishi Cross-Coupling Reactions with Benzylzinc Reagents This table illustrates the general applicability of benzylzinc reagents in forming C-C bonds with various aromatic and heteroaromatic partners, a reaction type for which this compound is well-suited.
| Benzylzinc Reagent | Coupling Partner | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| Benzylzinc chloride | 4-Bromobenzonitrile | 5 mol% CoCl₂, 10 mol% isoquinoline (B145761) | 4-(Phenylmethyl)benzonitrile | 82% |
| 4-Methoxybenzylzinc chloride | 4-Bromobenzonitrile | 5 mol% CoCl₂, 10 mol% isoquinoline | 4-((4-Methoxyphenyl)methyl)benzonitrile | 77% |
| Benzylzinc bromide | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | 2-(Phenylmethyl)-4-methylpyridine | N/A |
Data adapted from various sources illustrating typical yields and conditions for such coupling reactions. researchgate.netuantwerpen.be
Construction of Functionalized Aryl(di)azinylmethanes
Aryl(di)azinylmethanes are key structural motifs in many biologically active compounds. The synthesis of these structures can be effectively achieved through the Negishi cross-coupling of this compound with halogenated pyridines, pyrimidines, pyridazines, and other diazines. uantwerpen.be This reaction provides a direct route to molecules where a 3-fluorobenzyl group is attached to a nitrogen-containing heterocycle. The choice of catalyst, typically based on palladium or nickel, allows for selective reaction even with chloro-substituted diazines, which are often less reactive. uantwerpen.be This methodology is highly valued for its reliability and broad substrate scope in constructing libraries of compounds for pharmaceutical research. For instance, reacting (3-chlorobenzyl)zinc chloride with 3,6-dichloropyridazine in the presence of a palladium catalyst selectively yields the monosubstituted product, 6-benzyl-3-chloropyridazine, demonstrating the precision of this approach. uantwerpen.be
Utility in Fragment-Based Drug Discovery and Lead Optimization
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nsf.gov Fluorinated fragments are particularly advantageous in FBDD. The presence of fluorine provides a sensitive NMR handle (¹⁹F NMR) for screening and can enhance binding affinity and ligand efficiency. nsf.gov
Fluorinated phenylacetic acid derivatives are important intermediates and final compounds in pharmaceutical research, known to possess anticancer and anti-proliferative properties. units.it this compound can serve as a key precursor for the synthesis of 3-fluorophenylacetic acid and its derivatives through carboxylation with reagents like ethyl chloroformate. google.com The resulting fluorinated phenylacetic acid motif is an ideal fragment for FBDD campaigns due to its compliance with the "Rule of Three," which defines the physicochemical properties of typical fragments.
Table 2: The "Rule of Three" for Fragment-Based Drug Discovery
| Property | Guideline | Relevance |
|---|---|---|
| Molecular Weight | ≤ 300 Da | Ensures fragment simplicity and efficient exploration of chemical space. |
| cLogP | ≤ 3 | Maintains adequate aqueous solubility for biophysical assays. |
| Hydrogen Bond Donors | ≤ 3 | Avoids excessive polarity and promotes favorable binding entropy. |
| Hydrogen Bond Acceptors | ≤ 3 | Avoids excessive polarity and promotes favorable binding entropy. |
These guidelines help in the design and selection of high-quality fragments for screening libraries.
The 3-fluorobenzyl moiety derived from the title reagent can be incorporated into fragment libraries, and hits containing this group can be optimized into more potent leads by growing the molecule from the fragment scaffold.
Access to Unique Structural Motifs for Material Science and Catalysis
The influence of fluorine on molecular properties extends beyond pharmaceuticals into material science and catalysis. The incorporation of fluorinated motifs, such as the 3-fluorobenzyl group, can significantly alter the electronic, thermal, and physical properties of organic materials. This can lead to the development of novel liquid crystals, polymers, and organic electronics with tailored characteristics like enhanced stability or specific electronic behaviors. rsc.org
In the field of catalysis, the electronic properties of ligands are critical for controlling the activity and selectivity of a metal catalyst. liv.ac.uk By using this compound as a building block, chemists can synthesize novel fluorinated ligands for transition metals. The electron-withdrawing nature of fluorine can modulate the electron density at the metal center, thereby fine-tuning its catalytic performance. acs.orgunits.it This strategy has been explored to create more efficient catalysts for a variety of organic transformations, demonstrating the potential of fluorinated organometallic reagents to contribute to the design of next-generation catalytic systems. acs.org
Advanced Research Perspectives and Future Directions
Development of More Sustainable and Environmentally Benign Synthetic Protocols
A significant thrust in modern chemical synthesis is the development of protocols that are not only efficient but also environmentally responsible. For 3-fluoro-benzylzinc chloride, this involves a shift away from stoichiometric reagents and precious metal catalysts toward more sustainable alternatives that function under milder conditions.
The reliance on palladium and other precious metals for cross-coupling reactions presents challenges related to cost, toxicity, and long-term availability. beilstein-journals.org Consequently, the exploration of catalysts based on earth-abundant 3d transition metals like iron and cobalt has become a major area of research. beilstein-journals.orgbeilstein-journals.orggcande.org These metals offer more sustainable and economical alternatives for facilitating C-C bond formation. beilstein-journals.org
Cobalt, in particular, has proven effective for cross-coupling reactions involving benzylic zinc reagents. Research has demonstrated that a catalytic system comprising cobalt(II) chloride (CoCl₂) promoted by isoquinoline (B145761) can efficiently couple various benzylic zinc chlorides, including this compound, with a range of aryl and heteroaryl bromides and chlorides. rsc.org This method is notable for its tolerance of various functional groups such as esters and nitriles. rsc.org Similarly, cobalt complexes have been developed for the asymmetric cross-coupling of related fluorinated benzyl (B1604629) bromides with aryl zincates, highlighting the versatility of cobalt in these transformations. nih.govorganic-chemistry.org
Iron-catalyzed cross-coupling reactions have also emerged as a powerful, cost-effective, and environmentally friendly alternative to methods using palladium or nickel. organic-chemistry.orgmdpi.com Protocols have been developed for the iron-catalyzed coupling of alkyl Grignard reagents with aryl chlorides, showcasing the potential of iron to mediate challenging C(sp²)-C(sp³) bond formations. mdpi.commdpi.com While direct examples focusing solely on this compound are still emerging, the successful application of iron catalysts in similar systems provides a strong foundation for future development. nih.govnih.gov The overarching goal is to replace precious metal catalysts with these more abundant and less toxic alternatives, thereby reducing the environmental footprint of synthetic processes. nih.gov
Table 1: Examples of Earth-Abundant Metal-Catalyzed Cross-Coupling Reactions
| Catalyst System | Reactants | Product Type | Yield | Reference |
|---|---|---|---|---|
| 5 mol% CoCl₂, 10 mol% isoquinoline | 3-Fluorobenzylzinc chloride + Aryl/Heteroaryl Halides | Diaryl- or Aryl-heteroaryl-methanes | 60-95% | rsc.org |
| CoCl₂/Me₄-DACH | Aryl Halides + Alkyl Halides | Alkylated Arenes | Good | organic-chemistry.org |
| FeF₃/SIPr | Aryl Chlorides + Alkyl Grignard Reagents | Alkylated Arenes | Up to 99% | organic-chemistry.org |
| Fe(acac)₃ | Aryl Chlorobenzoates + Alkyl Grignard Reagents | Alkylated Aryl Benzoates | Good to Excellent | mdpi.com |
Developing catalytic systems that operate efficiently under mild conditions (e.g., lower temperatures, neutral pH) is a cornerstone of green chemistry. Such conditions reduce energy consumption and minimize the formation of byproducts. The synthesis of this compound itself can be performed at a moderate temperature of 20°C in tetrahydrofuran. chemicalbook.com
Recent advancements in catalysis have enabled cross-coupling reactions involving this reagent to proceed under significantly milder temperatures than traditional methods. For instance, the cobalt-catalyzed cross-coupling with aryl halides proceeds smoothly at 50°C. rsc.org Other cobalt-based systems have been shown to be effective at temperatures as low as 0°C. organic-chemistry.org Furthermore, protocols for cobalt-catalyzed asymmetric cross-couplings have been explicitly described as proceeding under "mild reaction conditions," broadening their applicability to sensitive substrates. nih.gov The ability to perform these transformations at or near room temperature represents a significant step forward in developing more energy-efficient and sustainable synthetic routes.
Design of Stereoselective Transformations Involving this compound
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Future research is focused on developing methods to incorporate this compound into molecules with precise control over the three-dimensional arrangement of atoms (stereochemistry).
Asymmetric cross-coupling reactions are powerful tools for the construction of chiral C-C bonds. While the direct asymmetric coupling of this compound is a developing area, related research provides a clear roadmap. Cobalt catalysis has been successfully employed in the asymmetric cross-coupling of α-bromo-α-fluorotoluene derivatives with aryl zincates. nih.govorganic-chemistry.org This reaction, which proceeds under mild conditions, allows for the enantioselective synthesis of biologically active fluorinated compounds and is compatible with numerous functional groups, including fluorides, chlorides, and esters. nih.gov These findings establish a strong precedent for the future development of catalytic systems capable of directly engaging this compound in enantioselective cross-coupling reactions to generate valuable chiral building blocks.
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for creating chiral alcohols. The addition of organozinc compounds to aldehydes, often catalyzed by chiral β-amino alcohols, is a well-established and highly effective strategy. uctm.edu This reaction class has been extensively studied for dialkylzinc and diarylzinc reagents, consistently producing secondary alcohols with high levels of enantioselectivity. uctm.edu
By extension, the development of chiral ligands and catalysts that can facilitate the enantioselective addition of this compound to aldehydes and other electrophiles is a promising future direction. Success in this area would provide direct access to a wide array of chiral fluorinated alcohols, which are valuable intermediates in medicinal chemistry. The extensive existing literature on enantioselective organozinc additions provides a solid theoretical and practical framework for pursuing this goal. uctm.edu
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, consistency, scalability, and speed. sigmaaldrich.comnih.gov Integrating the synthesis and application of this compound into these modern platforms is a key area of future research.
Organozinc reagents are particularly well-suited for generation and use in continuous flow systems. nih.gov An end-to-end automated workflow has been developed for Negishi cross-coupling reactions, where unstable organozinc reagents are prepared in a flow reactor from alkyl halides and immediately coupled with an aryl halide partner. nih.gov This approach minimizes the handling of potentially sensitive intermediates and allows for the rapid, sequential synthesis of a library of compounds. Such a platform could be readily adapted for reactions involving this compound.
Furthermore, iron-catalyzed cross-coupling reactions have been successfully translated from batch to continuous flow processes, demonstrating that sustainable catalysis can be combined with modern manufacturing techniques. nih.gov The use of automated synthesis has also been reported for the production of complex molecules derived from a 3-fluorobenzyl scaffold, such as the PET imaging agent meta-[(18)F]Fluorobenzylguanidine, showcasing the power of automation in multi-step syntheses. nih.gov The convergence of sustainable catalysis, stereoselective transformations, and automated flow technology will undoubtedly shape the future use of this compound in chemical synthesis.
Application in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for introducing chemical modifications at the final steps of a synthetic sequence. This approach allows for the rapid generation of analogs of complex molecules from a common advanced intermediate, which can accelerate the exploration of structure-activity relationships (SAR). Organozinc reagents, including this compound, are valuable tools in LSF due to their functional group tolerance and moderate reactivity, which can be finely tuned with the use of transition-metal catalysts.
The utility of organozinc reagents in LSF is particularly evident in the modification of peptides and complex drug candidates. For instance, the Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide, can be employed to modify peptides containing iodotyrosine or iodophenylalanine residues. nih.gov This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, thereby altering the pharmacological properties of the peptide, such as solubility and cell-membrane permeability. nih.gov The 3-fluorobenzyl moiety from this compound can be introduced in this manner to probe the effects of a fluorinated aromatic ring on the biological activity of a peptide or other complex molecule.
Recent advances in C-H activation chemistry have further expanded the possibilities for LSF. nih.gov While direct C-H activation with organozinc reagents is an emerging area, the principle of modifying a complex scaffold at a late stage is well-established. The chemoselectivity of organozinc reagents allows them to react at specific sites in a molecule, even in the presence of other reactive functional groups, which is a critical requirement for successful LSF.
The table below illustrates the types of complex molecules that can be modified using organozinc reagents in late-stage functionalization strategies.
| Molecule Class | Functionalization Site | Potential Modification with this compound | Reference |
| Peptides | Iodotyrosine/Iodophenylalanine | Introduction of a 3-fluorobenzyl group to modify biological properties. | nih.gov |
| Drug Candidates | Aryl halide handle | Attachment of the 3-fluorobenzyl moiety to explore structure-activity relationships. | nih.gov |
| Heterocyclic Compounds | Halogenated heterocycles | Formation of a C-C bond to introduce the 3-fluorobenzyl group. | beilstein-journals.org |
Expanding the Scope of Compatible Functional Groups in Reactions
The reactivity of organozinc reagents can be selectively enhanced through transmetalation to a more reactive metal, such as copper or palladium, in catalytic cross-coupling reactions. organicreactions.org This allows for the formation of carbon-carbon bonds with organic halides, while leaving other functional groups in the molecule untouched. Research has demonstrated that benzylic zinc reagents can be prepared and used in the presence of sensitive functional groups like esters and even ketones, which are typically reactive towards more nucleophilic organometallic reagents like Grignard or organolithium reagents. acs.orgsigmaaldrich.com
The table below summarizes the compatibility of various functional groups in reactions involving benzylic zinc reagents.
| Functional Group | Compatibility | Reaction Type | Significance | Reference |
| Ester | Tolerated | Negishi Coupling, Acylation | Allows for the synthesis of complex molecules containing ester moieties without the need for protection. | sigmaaldrich.com |
| Ketone | Tolerated | Cross-Coupling Reactions | Enables the preparation of functionalized ketones, which are important intermediates in organic synthesis. | acs.orgsigmaaldrich.com |
| Nitrile | Tolerated | Negishi Coupling | Facilitates the synthesis of molecules with cyano groups, which can be further transformed into other functionalities. | sigmaaldrich.com |
| Amide | Tolerated | Cross-Coupling Reactions | Permits the modification of molecules containing amide bonds, which are prevalent in pharmaceuticals and biological molecules. | sigmaaldrich.com |
| Ether | Tolerated | Cross-Coupling Reactions | Allows for the presence of ether linkages in the substrates without interference. | sigmaaldrich.com |
| Sulfide | Tolerated | Cross-Coupling Reactions | Enables the synthesis of sulfur-containing molecules. | sigmaaldrich.com |
| Halogens (Cl, Br, I) | Can be reactive or tolerated depending on conditions | Cross-Coupling Reactions | The reactivity of different halogens can be exploited for selective cross-coupling reactions. | acs.org |
The ongoing research in this area aims to further expand the range of compatible functional groups and reaction conditions. This includes the development of new catalysts and reaction protocols that can tolerate even more sensitive functionalities, thereby broadening the synthetic utility of this compound and other organozinc reagents.
Q & A
Q. Methodological Answer :
- Inert Atmosphere : Store under argon or nitrogen in flame-sealed ampules to prevent oxidation .
- Temperature : −20°C in a dedicated freezer; avoid repeated freeze-thaw cycles.
- Solvent Stability : Solutions in THF or Et₂O remain stable for ≤48 hours at −20°C. Precipitates indicate decomposition and require repurification .
Advanced: How do electronic effects of the fluorine substituent influence the nucleophilicity of this compound in C–C bond formation?
Methodological Answer :
The electron-withdrawing fluorine at the meta position:
- Reduces Electron Density : Lowers nucleophilicity compared to non-fluorinated analogs, requiring stronger Lewis acids (e.g., BF₃·OEt₂) to activate electrophiles .
- Directs Reactivity : Fluorine’s meta-directing effect favors coupling at the benzylic position over ortho/para sites. This is confirmed via deuterium-labeling experiments .
Contradiction Analysis : Some studies report unexpected para selectivity; this may arise from solvent-dependent aggregation states of the zinc reagent .
Basic: Which analytical techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR (δ −110 to −115 ppm) and ¹H NMR (δ 4.2–4.5 ppm for benzylic CH₂) confirm structure and purity .
- Mass Spectrometry : ESI-MS in negative ion mode detects [M−Cl]⁻ peaks (e.g., m/z 173 for C₇H₆FZn⁻) .
- Titration : Iodine titration quantifies active zinc content; deviations >5% indicate degradation .
Advanced: How can researchers resolve discrepancies in reported catalytic turnover numbers (TONs) for this compound in asymmetric synthesis?
Methodological Answer :
Discrepancies often stem from:
- Substrate Purity : Trace impurities in 3-fluorobenzyl chloride (e.g., 3-chloro isomers) reduce TONs. Use HPLC (>99% purity) for precursor validation .
- Catalyst Preactivation : Pre-stirring Pd catalysts with ligands (e.g., BINAP) for 30 minutes improves reproducibility .
- Kinetic Profiling : In-situ IR monitoring identifies induction periods or catalyst deactivation phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
